N-cyclohexyl-2-mercaptoacetamide
Description
N-Cyclohexyl-2-mercaptoacetamide is a thiol-functionalized acetamide derivative characterized by a cyclohexyl group attached to the amide nitrogen and a mercapto (-SH) group on the adjacent carbon.
Properties
Molecular Formula |
C8H15NOS |
|---|---|
Molecular Weight |
173.28 g/mol |
IUPAC Name |
N-cyclohexyl-2-sulfanylacetamide |
InChI |
InChI=1S/C8H15NOS/c10-8(6-11)9-7-4-2-1-3-5-7/h7,11H,1-6H2,(H,9,10) |
InChI Key |
NALPFQIHOXTLGH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)CS |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Research Findings
Impact of Substituents on Reactivity and Stability Thiol vs. Hydroxyl Groups: The mercapto group in this compound exhibits higher acidity (pKa ~10) compared to the hydroxyl group in its hydroxy analog (pKa ~15-16), making it more reactive in nucleophilic and redox reactions. This property is critical in applications like metal chelation or drug prodrug design . Cyclohexyl vs. In contrast, the methoxyphenyl group in N1-(2-Methoxyphenyl)-2-mercaptoacetamide introduces aromaticity, favoring π-π stacking interactions and altering solubility profiles .
Structural Conformation and Intermolecular Interactions X-ray crystallography of N-cyclohexyl-2-(2,3-dichlorophenoxy)acetamide () reveals a chair conformation in the cyclohexyl ring, minimizing steric strain. The molecules form chains via N–H···O hydrogen bonds, a feature likely conserved in the mercapto variant but modified by S–H···O or S···S interactions . The dichlorophenoxy substituent introduces steric and electronic effects, reducing hydrogen-bonding efficiency compared to unsubstituted analogs .
Applications and Functional Implications
- Thiol-Containing Analogs : The mercapto group’s redox activity makes this compound a candidate for antioxidant therapies or enzyme inhibition. Its methoxyphenyl analog () may serve as a precursor in synthesizing bioactive molecules with enhanced stability .
- Hydroxy Analogs : N-Cyclohexyl-2-hydroxyacetamide’s stability and H-bonding capacity suggest utility in crystallography or as a scaffold for drug design .
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